molecular formula C13H20O5 B8516895 2H-Pyran-2,2-dicarboxylic acid, 3,6-dihydro-4,5-dimethyl-, diethyl ester CAS No. 24588-60-1

2H-Pyran-2,2-dicarboxylic acid, 3,6-dihydro-4,5-dimethyl-, diethyl ester

Cat. No. B8516895
M. Wt: 256.29 g/mol
InChI Key: NWTYARCPCYPHDQ-UHFFFAOYSA-N
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Patent
US05491152

Procedure details

Part A. The method of Bonjouklian and Ruden, J. Org. Chem., v. 42, p. 4095 (1977), was used here. Thus, a solution of diethylketomalonate (10.0 mL, 65.6 mmol) and 2,3-dimethyl-1,3-butadiene (16.3 mmol, 144 mmol) in acetonitrile (22 mL) was heated in a sealed tube at 140° C. for 6 hours. The contents of the tube was cooled, extracted with methylene chloride washing, evaporated and separated by flash chromatography (1:9 ethyl acetate-hexane) to afford diethyl 3,6-dihydro-4,5-dimethyl-2H-pyran-2,2-dicarboxylate as an oil (13.6 g, 53.1 mmol, 81%). 1H NMR (CDCl3): δ 4.26 (4H, q, J=7.0 Hz); 4.15 (2H, br s); 2.57 (2H, br s); 1.69 (3H, s); 1.51 (3H, s); 1.28 (6H, t, J=7.0 Hz). Mass spectrum (NH3 -CI/DDIP): m/z 275 (14%); 274 (100%); 257 (23%); 183 (1%).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
16.3 mmol
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5](=[O:11])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[CH3:13][C:14]([C:16]([CH3:18])=[CH2:17])=[CH2:15]>C(#N)C>[CH3:13][C:14]1[CH2:15][C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:12])([C:6]([O:8][CH2:9][CH3:10])=[O:7])[O:11][CH2:17][C:16]=1[CH3:18]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)=O)=O
Name
Quantity
16.3 mmol
Type
reactant
Smiles
CC(=C)C(=C)C
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents of the tube was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride washing
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
separated by flash chromatography (1:9 ethyl acetate-hexane)

Outcomes

Product
Name
Type
product
Smiles
CC=1CC(OCC1C)(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 53.1 mmol
AMOUNT: MASS 13.6 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 325.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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